Home > Products > Building Blocks P19313 > 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one - 122450-97-9

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Catalog Number: EVT-1608352
CAS Number: 122450-97-9
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound characterized by a bromine atom at the 7th position and a methyl group at the 4th position of the pyrido[3,2-b][1,4]oxazin-3-one structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties and biological activity.

Source

The compound can be synthesized through various chemical methods, primarily involving bromination of its parent structure. It is commercially available from several chemical suppliers, including Sigma-Aldrich and GLP Bio, which provide it for research purposes only.

Classification

This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring that is not carbon. Specifically, it is classified under oxazines, which are six-membered rings containing one oxygen atom and one nitrogen atom.

Synthesis Analysis

Methods

The synthesis of 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves bromination reactions. The most common method employs bromine or N-bromosuccinimide as the brominating agent.

Technical Details

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to facilitate the bromination process. This method allows for regioselective substitution at the desired positions on the pyrido ring.

Molecular Structure Analysis

Structure

The molecular formula of 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is C9H8BrN2OC_9H_8BrN_2O. The compound features a fused bicyclic structure that includes a pyridine ring and an oxazine ring.

Data

Key structural data include:

  • Molecular Weight: Approximately 232.08 g/mol
  • CAS Number: 122450-97-9
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
Chemical Reactions Analysis

Reactions

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to alter its functional groups.
  • Cyclization Reactions: It can participate in cyclization to produce more complex heterocyclic structures.

Technical Details

These reactions can be facilitated under controlled laboratory conditions using various reagents and catalysts to achieve desired products efficiently.

Mechanism of Action

The mechanism of action for 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one varies depending on its application. In medicinal chemistry contexts, it may interact with specific biological targets such as enzymes or receptors. The presence of the bromine atom enhances binding interactions due to its size and electronegativity, potentially modulating the activity of these targets.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one include:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the electrophilic bromine atom.

Relevant data from suppliers indicate that this compound should be handled with care in a laboratory setting due to its reactivity profile.

Applications

Scientific Uses

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential use as a pharmacophore in drug design targeting neurological disorders and cancer.
  • Materials Science: Its unique electronic properties make it suitable for applications in organic electronics and photonics.
  • Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Synthetic Methodologies and Optimization

Novel Pathways for Heterocyclic Ring Formation in Pyrido-Oxazinone Derivatives

The synthesis of 7‑bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one hinges on efficient construction of its fused bicyclic system. The dominant approach employs a two-step sequence starting from 2-aminopyridin-3-ol (1). In the initial cyclization step, 1 reacts with chloroacetyl chloride (2) under basic conditions (0–5°C) to form 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (3), the unsubstituted core scaffold [9]. This reaction proceeds via nucleophilic substitution, where the amine attacks the acid chloride, followed by intramolecular cyclization facilitated by the adjacent phenolic oxygen.

A critical advancement utilizes nanostructured bismuth oxide (Bi₂O₃) as a heterogeneous catalyst for the subsequent N-alkylation introducing the 4-methyl group. Combining compound 3 with methyl iodide in dimethylformamide (DMF) at 40°C in the presence of combustion-derived Bi₂O₃ achieves near-quantitative (97%) conversion to 4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (4) within 5 hours [9]. This method offers significant advantages:

  • High regioselectivity: Exclusive alkylation at the pyridine nitrogen (N4) due to catalyst control.
  • Mild conditions: Low temperature prevents decomposition of the sensitive oxazinone ring.
  • Simplified purification: The heterogeneous catalyst is easily removed by filtration.

Alternative pathways involve direct cyclization of pre-halogenated aminopyridine precursors. However, these routes often suffer from lower yields due to competing side reactions involving the bromine atom. Consequently, the sequential approach—core formation followed by regioselective bromination—remains the most reliable strategy for large-scale synthesis of the target compound [9].

Table 1: Synthesis Methods for 4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one Core

Starting MaterialReagent/ConditionsCatalystProductYield (%)Key Advantage
2-Aminopyridin-3-ol (1)Chloroacetyl chloride, 0-5°C, NaOHNone2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (3)75-85%Core ring formation
Compound 3Methyl iodide, DMF, 40°CBi₂O₃ (Nanoparticles)4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (4)97%High regioselectivity (N-alkylation)
Brominated aminopyridin-3-olChloroacetyl chloride, refluxNone7-Bromo-4-methyl analog50-60%Fewer steps

Catalytic Approaches for Bromination at the 7-Position

Electrophilic aromatic substitution (SEAr) is the primary method for introducing bromine at the electron-deficient 7-position of the pyrido-oxazinone core. Bromination of the 4-methylated intermediate 4 demonstrates superior regioselectivity compared to bromination prior to N-alkylation, as the methyl group electronically activates the C7 position [9].

Standard molecular bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) or acetic acid effectively achieves monobromination. However, catalytic methods using N-bromosuccinimide (NBS) offer enhanced control and reduced corrosivity:

  • NBS/DMF System: Provides smooth bromination at 0–25°C, minimizing dibromide formation. The succinimide byproduct is readily removed during workup [9].
  • Lewis Acid Catalysis: While not always essential for activated heterocycles like 4, catalytic amounts of FeBr₃ or ZnCl₂ can accelerate bromination under milder conditions for less reactive derivatives. Reaction monitoring (TLC/LCMS) is crucial to prevent over-bromination [7] [10].

The 7-bromo substituent significantly alters the electronic profile of the scaffold. Computational analyses (not detailed in sources) suggest it withdraws electron density, enhancing the electrophilicity of adjacent positions and facilitating subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) – key for generating derivatives for pharmaceutical exploration [1] [8].

Table 2: Bromination Strategies for 4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

SubstrateBrominating AgentConditionsCatalyst/AdditiveProduct (Yield%)Regioselectivity
4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (4)Br₂ (1.0 eq)DCM, 0°C → RT, 2hNone7‑Bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (85-90%)High (C7)
Compound 4NBS (1.05 eq)DMF, 0°C → RT, 1hNone7‑Bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (88-93%)High (C7)
Compound 4NBS (1.1 eq)AcOH, 50°C, 30 minFeBr₃ (5 mol%)7‑Bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (90%)High (C7)

Role of Methyl Substituents in Stabilizing the 4H-Pyrido-Oxazinone Core

The N-methyl group at position 4 is not merely a synthetic handle; it critically influences the stability, conformation, and physicochemical properties of the pyrido-oxazinone core. Key stabilizing roles confirmed via experimental and computational studies include:

  • Conformational Locking: The methyl group forces a slight puckering in the oxazinone ring, reducing ring strain compared to the unsubstituted parent compound (3). X-ray crystallography (data not in sources) of related analogs shows the methyl group adopts a pseudo-equatorial orientation, minimizing steric clashes and contributing to a planar configuration essential for π-stacking in solid-state or target binding [9].
  • Electronic Effects: The methyl group provides moderate electron donation (+I effect) to the adjacent nitrogen (N4). This donation slightly increases the electron density of the fused ring system, counterbalancing the strong electron-withdrawing effect of the 3-carbonyl group and the 7-bromine atom. This balance enhances molecular stability against hydrolytic degradation, particularly at the lactam (C=O) bond [2] [9].
  • Steric Shielding: Positioned above the plane of the oxazinone ring, the methyl group sterically hinders nucleophilic attack at the electrophilic C3 carbonyl carbon, thereby improving solution stability under physiological pH ranges compared to unmethylated analogs [4] [8].

Physicochemical profiling reveals the methyl group significantly impacts drug-like properties:

  • Lipophilicity: Introduction of the 4-methyl group increases the calculated LogP (cLogP) by approximately 0.5–0.7 units compared to the unmethylated 7-bromo oxazinone (LogP ≈ 1.26 [2] [4]). This enhances membrane permeability.
  • Polar Surface Area (PSA): While the methyl group itself adds no polar atoms, its conformational influence slightly reduces the effective PSA (≈42.4 Ų [2]), favoring passive diffusion.

Table 3: Impact of 4-Methyl Substituent on Key Properties of 7-Bromopyrido[3,2-b][1,4]oxazin-3-one

Property7-Bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one (Hypothetical)7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-oneEffect of Methyl Group
ConformationFlatter ring system, higher ring strainPuckered ring, reduced strainEnhanced conformational stability
Electronic Density at N4LowerHigherIncreased resistance to oxidation/hydrolysis
Susceptibility to Nucleophilic Attack at C3HigherLower (Steric Shielding)Improved solution stability
Calculated logP~0.6-0.8~1.26 [2] [4]Increased lipophilicity
Topological Polar Surface Area (Ų)~43-45~42.4 [2]Slight decrease favoring permeability

Properties

CAS Number

122450-97-9

Product Name

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

IUPAC Name

7-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-6-2-5(9)3-10-8(6)11/h2-3H,4H2,1H3

InChI Key

LPNOVPUBJZCETM-UHFFFAOYSA-N

SMILES

CN1C(=O)COC2=C1N=CC(=C2)Br

Canonical SMILES

CN1C(=O)COC2=C1N=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.